

Application Notes and Protocols for Iridium Alloys in Aerospace

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Compound of Interest

Compound Name: Irium

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This document provides detailed application notes and experimental protocols on the practical uses of iridium and its alloys in the aerospace industry. The exceptional high-temperature strength, corrosion resistance, and stability of these materials make them indispensable for critical components in spacecraft, satellites, and rocket engines.

Application Notes

Iridium and its alloys are employed in a variety of high-performance aerospace applications where extreme conditions are prevalent. Their unique properties ensure reliability and longevity, which are paramount for mission success.

Rocket Engine Components

Iridium-Rhenium (Ir-Re) alloys are utilized in the fabrication of combustion chambers and nozzle throats for liquid apogee engines and divert and attitude control thrusters. The high melting point of both elements, combined with the superior strength of rhenium and the excellent oxidation resistance of iridium, allows for significantly higher operating temperatures compared to traditional refractory metals like niobium. This results in improved engine performance, specifically a higher specific impulse (Isp), which translates to greater fuel efficiency and payload capacity.

An iridium coating on a rhenium substrate provides a robust barrier against the highly corrosive and high-temperature environment of the combustion chamber.^[1] This material system can operate at temperatures up to 2200°C, a significant increase over the 1370°C limit of niobium alloys.^[1] This higher temperature capability reduces the need for fuel-film cooling, which in turn enhances performance and reduces potential contamination of the spacecraft.^[1]

Radioisotope Thermoelectric Generators (RTGs)

In the vacuum of space, powering deep-space probes and rovers where solar energy is insufficient requires a reliable and long-lasting power source. Radioisotope Thermoelectric Generators (RTGs) fulfill this role by converting the heat generated from the radioactive decay of plutonium-238 into electricity. To ensure the safe containment of the fuel, it is encapsulated in a highly durable and impact-resistant material.

The iridium alloy DOP-26, which consists of iridium with 0.3% tungsten and is doped with 60 ppm thorium, is the material of choice for this critical application.^[2]^[3] The tungsten addition enhances the alloy's strength, while the thorium improves its ductility, particularly its impact resistance at high temperatures.^[2]^[3] This ensures the containment of the radioactive fuel even in the event of a launch failure or atmospheric re-entry.

High-Temperature Sensors and Thermocouples

Accurate temperature measurement is crucial for monitoring and controlling the performance of various aerospace systems, including rocket engines and vehicle heat shields during re-entry. Iridium-Rhodium (Ir-Rh) thermocouples are capable of measuring temperatures up to 2100°C in oxidizing atmospheres, far exceeding the capabilities of more common thermocouples. The composition of these thermocouples is typically a positive leg of 60% Iridium-40% Rhodium and a negative leg of pure Iridium.

Catalyst Beds for Satellite Thrusters

Satellites and other spacecraft utilize small thrusters for attitude control and orbital maneuvering. These thrusters often employ the catalytic decomposition of hydrazine (N₂H₄) as a monopropellant. Iridium, supported on a high-surface-area substrate like alumina (Al₂O₃), serves as a highly efficient catalyst for this reaction. The iridium catalyst initiates and sustains the decomposition of hydrazine into nitrogen, hydrogen, and ammonia, generating the required

thrust. The stability and longevity of the iridium catalyst are critical for the operational lifetime of the satellite.

Quantitative Data

The following tables summarize key quantitative data for various iridium alloys used in aerospace applications.

Table 1: Performance of Iridium-Rhenium Rocket Engines

Property	Iridium-Rhenium (Ir-Re)	Niobium Alloy (C-103)
Maximum Operating Temperature	~2200°C[1]	~1370°C[1]
Specific Impulse (Isp) - 62 N Engine	305 s (75:1 area ratio)[4]	~285 s
Specific Impulse (Isp) - 440 N Engine	322 s (286:1 area ratio)	~310 s
Chamber Lifetime Increase	> 10x[5]	Baseline

Table 2: Mechanical Properties of DOP-26 Iridium Alloy for RTGs

Property	Value
Composition	Ir - 0.3 wt% W - 60 ppm Th[2]
Crystal Structure	Face-Centered Cubic[2]
Melting Point	~2443°C[2]
High-Temperature Impact Ductility	Improved by Thorium doping[3]
Strain Rate Sensitivity	Ductility decreases with increasing strain rate[3]

Table 3: Properties of Platinum-Iridium (90/10) Alloy

Property	Value
Density	21.61 g/cm ³
Ultimate Tensile Strength (Annealed)	55,100 PSI
Ultimate Tensile Strength (Hard)	100,000 PSI
Electrical Resistivity (Annealed)	0.000025 ohm-cm
Electrical Resistivity (Hard)	0.000031 ohm-cm
Hardness (Brinell - Annealed)	130
Hardness (Brinell - Hard)	200

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of iridium alloys for aerospace applications.

High-Temperature Tensile Testing of Refractory Alloys (Based on ASTM E21)

Objective: To determine the tensile properties, including yield strength, ultimate tensile strength, and ductility, of iridium alloys at elevated temperatures representative of their operational environment.

Methodology:

- Specimen Preparation:
 - Prepare standardized tensile specimens from the iridium alloy according to ASTM E8/E8M specifications.
 - Conduct a pre-test inspection of the specimens for any surface defects.
 - Measure and record the initial cross-sectional area of the specimen's gauge section.
- Test Setup:

- Mount the specimen in a universal testing machine equipped with a high-temperature furnace and extensometer.
- Attach thermocouples to the specimen to monitor its temperature accurately.
- Heat the specimen to the desired test temperature and allow it to stabilize. Per ASTM E21, the temperature must be controlled within $\pm 3^{\circ}\text{C}$ for temperatures up to 980°C and $\pm 6^{\circ}\text{C}$ for temperatures above 980°C .[\[6\]](#)
- Testing Procedure:
 - Apply a tensile load to the specimen at a controlled strain rate.
 - Continuously record the applied load and the specimen's elongation using the extensometer and the testing machine's data acquisition system.
 - Continue the test until the specimen fractures.
- Data Analysis:
 - From the load-elongation curve, calculate the yield strength, ultimate tensile strength, and percent elongation.
 - Measure the final cross-sectional area of the fractured specimen to determine the reduction in area.
 - Analyze the fracture surface using scanning electron microscopy (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular).

Evaluation of Hydrazine Decomposition Catalyst Performance

Objective: To assess the catalytic activity and stability of an iridium-based catalyst for the decomposition of hydrazine.

Methodology:

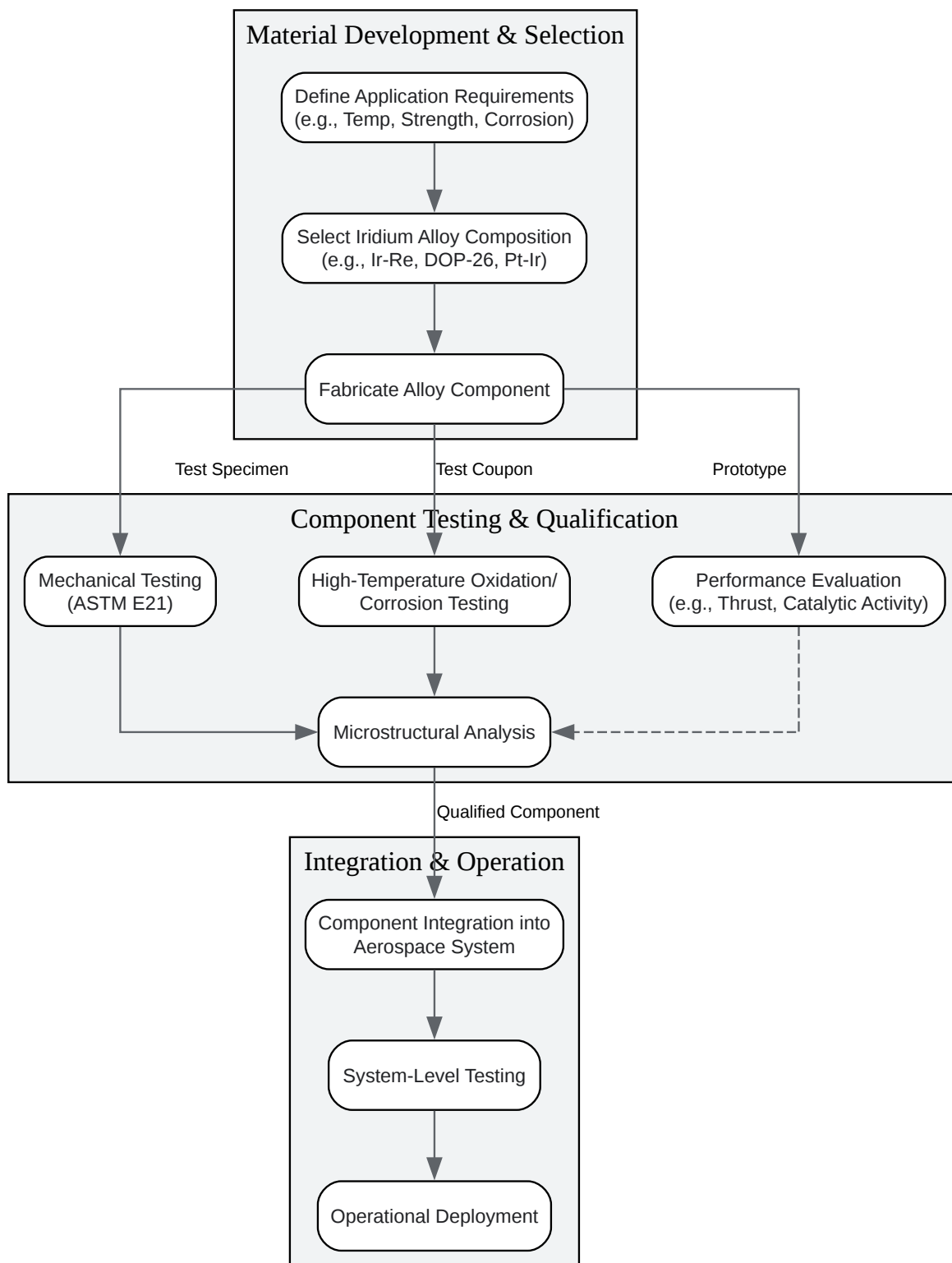
- Catalyst Preparation:

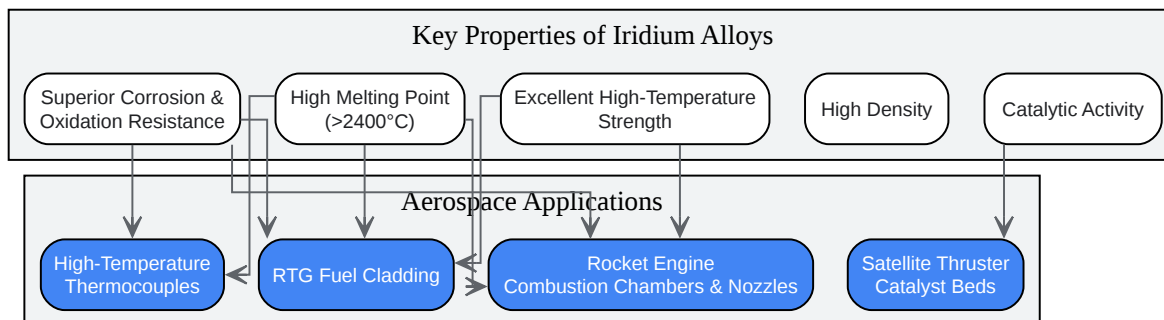
- Prepare the iridium catalyst on a high-surface-area support (e.g., γ -Al₂O₃) via impregnation or other suitable methods.
- Characterize the catalyst's physical and chemical properties (e.g., iridium loading, surface area, particle size distribution).
- Experimental Setup:
 - Load a known amount of the catalyst into a microthruster or a fixed-bed reactor.
 - Integrate the reactor into a test stand equipped with propellant feed, pressure and temperature sensors, and a thrust measurement system.
 - Connect the reactor outlet to a mass spectrometer or gas chromatograph for product gas analysis.
- Testing Protocol:
 - Preheat the catalyst bed to the desired ignition temperature.
 - Introduce a controlled flow of hydrazine vapor to the reactor.
 - Record the chamber pressure, temperature, and thrust (if applicable) as a function of time.
 - Analyze the composition of the exhaust gases to determine the conversion of hydrazine and the selectivity to different products (N₂, H₂, NH₃).
 - Conduct a series of tests under different operating conditions (e.g., temperature, pressure, flow rate) to evaluate the catalyst's performance envelope.
 - Perform long-duration tests to assess the catalyst's stability and resistance to deactivation.
- Data Analysis:
 - Calculate the hydrazine decomposition efficiency based on the product gas composition.
 - Determine the specific impulse and characteristic velocity of the thruster.

- Evaluate the catalyst's light-off temperature (the temperature at which the catalytic reaction becomes self-sustaining).
- Post-test, characterize the catalyst to identify any changes in its structure or composition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of iridium alloys in aerospace.





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